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Abstract

Leucettinib-21 is a potent and selective inhibitor of the dual-specificity tyrosine-
phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4][5] Developed from the marine
sponge natural product Leucettamine B, Leucettinib-21 has emerged as a promising drug
candidate for neurodevelopmental disorders and neurodegenerative diseases, including Down
syndrome and Alzheimer's disease.[2][3] This technical guide provides a comprehensive
overview of the physicochemical properties of Leucettinib-21, its mechanism of action, and
detailed experimental protocols for its characterization.

Physicochemical Properties

Leucettinib-21 is a substituted 2-aminoimidazolin-4-one with a molecular formula of
C1sH19NsO and a molecular weight of 325.38 g/mol .[6] The compound presents as a pale
yellow to off-white powder and has been synthesized at a kilogram scale, demonstrating its
viability for larger-scale production.[3][6]

Summary of Physicochemical Data
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Property

Value

Source

Molecular Formula

C1sH19Ns0O

[6]

Molecular Weight

325.38 g/mol

[6]

Appearance

Pale yellow to off-white powder

Melting Point

Approx. 206 °C (Tpeak)

[1]

Solubility

Determined in 42 different
media, including aqueous
buffers (pH 1.2-10) and
simulated intestinal/gastric
fluids. Data available in
Lindberg et al., J. Med. Chem.
2023, 66, 15648-15670
(Supporting Information).
Soluble in DMSO (10mM) and

ethanol.

[2]

pKa

Predicted using ACD/Percepta
software (Classic prediction

model).

Crystallinity

Crystalline material (Form 1
identified by XRPD).

Mechanism of Action and Signaling Pathway

Leucettinib-21 is a potent inhibitor of DYRK1A kinase.[4] DYRK1A is a key regulator of various

cellular processes, and its overexpression is implicated in the cognitive deficits associated with

Down syndrome and the pathology of Alzheimer's disease.[3] Leucettinib-21 exerts its

therapeutic effects by inhibiting the catalytic activity of DYRK1A, thereby modulating the

phosphorylation of downstream substrates.[5] This leads to the correction of memory disorders

as demonstrated in the Ts65Dn mouse model of Down syndrome.[5]

The primary molecular mechanism of Leucettinib-21 involves the inhibition of DYRK1A, which

subsequently affects multiple downstream signaling pathways. Key substrates of DYRK1A that
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are impacted by Leucettinib-21 include proteins involved in cell cycle regulation, transcription,

and neuronal function.
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Caption: Inhibition of DYRK1A by Leucettinib-21 and its downstream effects.

Experimental Protocols
Physicochemical Characterization

e Objective: To determine the crystalline form of Leucettinib-21.

o |nstrumentation: Bruker AXS D8 Discover HTS or Bruker AXS D8 Advance reflection.

e Protocol:

A sample of Leucettinib-21 is placed in a 96-kapton well plate or a standard sample
holder (0.1 mm cavity in a silicon wafer).

The sample is scanned over a 20 range of 2-45° or 4-45°.

The step size is set to 0.01°/step or 0.005°/step with a scan speed of 0.1 s/step or 1
s/step, respectively.

The resulting diffraction pattern is analyzed for sharp peaks characteristic of crystalline
material.

¢ Objective: To determine the melting point and other thermal events of Leucettinib-21.

 Instrumentation: Mettler Toledo DSC equipment.

e Protocol:

[e]

A sample of Leucettinib-21 is placed in a pierced aluminum crucible.

The sample is heated from 20 °C to 350 °C at a constant rate (e.g., 10 °C/min, 5 °C/min,
or 1 °C/min).

Endothermic and exothermic events are recorded as a function of temperature. The peak
of the melting endotherm is reported as the melting point.

Visual confirmation of melting can be performed using a Biichi Melting Point B-545
apparatus.
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Kinase Inhibition Assays

» Objective: To assess the selectivity of Leucettinib-21 against a broad panel of human
kinases.

e Principle: A competition-based binding assay that measures the ability of a compound to
displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase
captured on a solid support is quantified by qPCR.

o Representative Protocol:

o Alibrary of DNA-tagged kinases is incubated with the immobilized ligand and Leucettinib-
21 at a fixed concentration (e.g., 1 uM).

o The kinase-ligand binding reactions are allowed to reach equilibrium.
o The amount of kinase bound to the solid support is quantified using qPCR.

o The results are reported as a percentage of the DMSO control, and a lower percentage
indicates stronger binding of the test compound.

o Objective: To determine the I1Cso value of Leucettinib-21 against specific kinases.

e Principle: This assay measures the transfer of a radiolabeled phosphate group (from [y-
33P]ATP) to a specific peptide or protein substrate by the kinase.

o Representative Protocol:

o

The kinase, a suitable substrate, and varying concentrations of Leucettinib-21 are
incubated in a reaction buffer.

[¢]

The reaction is initiated by the addition of [y-3P]ATP.

[e]

The reaction is allowed to proceed for a defined period at a controlled temperature.

o

The reaction is stopped, and the radiolabeled substrate is separated from the unreacted
[y-33P]ATP (e.g., by spotting onto a phosphocellulose filter paper).
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o The amount of radioactivity incorporated into the substrate is quantified using a
scintillation counter.

o 1Cso values are calculated from the dose-response curves.

Experimental Workflows
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Caption: Workflow for the selection of Leucettinib-21 as a drug candidate.

Conclusion

Leucettinib-21 is a well-characterized DYRKZ1A inhibitor with promising physicochemical and
drug-like properties. Its potent and selective inhibition of DYRK1A provides a strong rationale
for its ongoing clinical development for the treatment of cognitive disorders associated with
Down syndrome and Alzheimer's disease. The data and protocols presented in this guide offer
a valuable resource for researchers and drug development professionals working with
Leucettinib-21 and other kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12389899?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7773384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7773384/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8977259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8977259/
https://www.researchgate.net/figure/DYRK1A-phosphorylation-sites-matching-the-R-XXX-pS-T-P-consensus-motif_tbl1_374680131
https://www.eurofinsdiscovery.com/solution/kinomescan-technology
https://www.eurofinsdiscovery.com/catalog/14-346KP
https://aacrjournals.org/cancerres/article/75/15_Supplement/1022/599883/Abstract-1022-DYRK1A-kinase-regulates-mTOR
https://www.benchchem.com/product/b12389899#physicochemical-properties-of-leucettinib-21
https://www.benchchem.com/product/b12389899#physicochemical-properties-of-leucettinib-21
https://www.benchchem.com/product/b12389899#physicochemical-properties-of-leucettinib-21
https://www.benchchem.com/product/b12389899#physicochemical-properties-of-leucettinib-21
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12389899?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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